gartisertib - 1613191-99-3

gartisertib

Catalog Number: EVT-2655266
CAS Number: 1613191-99-3
Molecular Formula: C25H29F2N9O3
Molecular Weight: 541.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gartisertib is a potent and selective inhibitor of Ataxia-telangiectasia and Rad3-related protein (ATR) kinase. [, , ] It is classified as an ATR inhibitor and plays a critical role in scientific research as a tool to investigate the role of ATR in DNA damage response and explore its potential as a therapeutic target for cancer treatment. [, , ]

Mechanism of Action

Gartisertib functions by inhibiting ATR kinase, a serine/threonine protein kinase that plays a crucial role in DNA damage repair and cell cycle regulation. [, ] ATR is activated by DNA damage induced by various factors, including replication stress. [, ] By inhibiting ATR, gartisertib disrupts DNA damage checkpoint activation, hinders DNA repair processes, and ultimately leads to increased replication stress and apoptosis in tumor cells. [, , ] Studies indicate that gartisertib exhibits greater potency in cancer cells with compromised DNA damage response pathways, suggesting a potential for targeted therapy. [, ]

Applications
  • Radiosensitization of Glioblastoma: Gartisertib demonstrates potential as a radiosensitizer for glioblastoma, a highly aggressive brain tumor. [, ] It enhances the effectiveness of radiation therapy by inhibiting ATR, which is crucial for the repair of DNA double-strand breaks induced by radiation. [] Preclinical studies suggest that gartisertib combined with radiation therapy can suppress tumor growth and extend survival in glioblastoma models. []
  • Chemosensitization in Various Cancers: Gartisertib exhibits synergistic effects with various chemotherapeutic agents, including temozolomide, cisplatin, carboplatin, topotecan, and PARP inhibitors. [, , , , ] This synergy arises from gartisertib's ability to enhance DNA damage caused by these agents, leading to increased cell death in cancer cells. [, , , , ] Research highlights promising results in models of glioblastoma, clear cell renal cell carcinoma, small-cell lung cancer, and triple-negative breast cancer. [, , , , ]
  • Investigation of ATR-dependent pathways: Gartisertib serves as a valuable tool for investigating ATR-dependent pathways involved in DNA damage response, cell cycle regulation, and other cellular processes. [] Studies utilizing gartisertib have uncovered novel ATR-dependent targets and provided insights into the intricate mechanisms of DNA damage response. []
Future Directions
  • Optimization of combination therapies: Further research is needed to optimize the combination of gartisertib with other therapeutic agents, including determining optimal dosing regimens and identifying biomarkers for patient stratification to enhance treatment efficacy. [, ]

Properties

CAS Number

1613191-99-3

Product Name

2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

IUPAC Name

2-amino-6-fluoro-N-[5-fluoro-4-[4-[4-(oxetan-3-yl)piperazine-1-carbonyl]piperidin-1-yl]pyridin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C25H29F2N9O3

Molecular Weight

541.6 g/mol

InChI

InChI=1S/C25H29F2N9O3/c26-16-9-30-23-20(22(28)32-36(23)12-16)24(37)31-19-11-29-10-18(27)21(19)34-3-1-15(2-4-34)25(38)35-7-5-33(6-8-35)17-13-39-14-17/h9-12,15,17H,1-8,13-14H2,(H2,28,32)(H,31,37)

InChI Key

QAYHKBLKSXWOEO-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3COC3)C4=C(C=NC=C4NC(=O)C5=C6N=CC(=CN6N=C5N)F)F

Solubility

not available

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3COC3)C4=C(C=NC=C4NC(=O)C5=C6N=CC(=CN6N=C5N)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.